molecular formula C13H17NO2 B2993939 [2-(2-Methoxyphenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine CAS No. 1252355-99-9

[2-(2-Methoxyphenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine

Cat. No.: B2993939
CAS No.: 1252355-99-9
M. Wt: 219.284
InChI Key: AMSCWRMGRPOTJY-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)ethyl(prop-2-yn-1-yl)amine is an organic compound with a complex structure that includes a methoxyphenoxy group, an ethyl chain, a methyl group, and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)ethyl(prop-2-yn-1-yl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenoxy Group: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated ethyl compound under basic conditions to form the 2-(2-methoxyphenoxy)ethyl intermediate.

    Introduction of the Methyl Group: The intermediate is then reacted with a methylating agent, such as methyl iodide, in the presence of a base to introduce the methyl group.

    Addition of the Prop-2-yn-1-yl Group: Finally, the compound is reacted with a propargyl halide under basic conditions to introduce the prop-2-yn-1-yl group, resulting in the formation of 2-(2-Methoxyphenoxy)ethyl(prop-2-yn-1-yl)amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)ethyl(prop-2-yn-1-yl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Methoxyphenoxy)ethyl(prop-2-yn-1-yl)amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding due to its ability to interact with biological macromolecules.

Medicine

In medicine, 2-(2-Methoxyphenoxy)ethyl(prop-2-yn-1-yl)amine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)ethyl(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)ethyl(prop-2-yn-1-yl)amine: Unique due to its combination of methoxyphenoxy, ethyl, methyl, and prop-2-yn-1-yl groups.

    2-(2-Methoxyphenoxy)ethyl(prop-2-yn-1-yl)amine: Similar structure but with different substituents leading to varied properties and applications.

Properties

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-N-methylprop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-9-14(2)10-11-16-13-8-6-5-7-12(13)15-3/h1,5-8H,9-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSCWRMGRPOTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=CC=C1OC)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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